1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid
Overview
Description
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group and multiple ether linkages
Mechanism of Action
Target of Action
The compound is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid .
Mode of Action
Fmoc-N-amido-PEG5-acid interacts with its targets through the formation of stable amide bonds. The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Pharmacokinetics
As a peg linker, it is known that the hydrophilic peg spacer increases solubility in aqueous media This could potentially enhance the bioavailability of compounds it is conjugated to
Action Environment
The action of Fmoc-N-amido-PEG5-acid can be influenced by environmental factors such as pH. The Fmoc group can be deprotected under basic conditions to obtain the free amine . Additionally, the formation of the amide bond with primary amines requires the presence of activators and suitable reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid typically involves the following steps:
Formation of the Fluorenyl Group: The fluorenyl group can be synthesized via Friedel-Crafts alkylation of fluorene derivatives.
Ether Linkage Formation: The ether linkages are introduced through nucleophilic substitution reactions involving polyether chains and appropriate leaving groups.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or tosylates in the presence of a strong base.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Modified ether compounds.
Scientific Research Applications
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid .
- 9-Fluorenone derivatives .
- Fluorene-based compounds .
Uniqueness
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid is unique due to its extended polyether chain and the presence of both fluorenyl and amide functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c30-27(31)9-11-33-13-15-35-17-19-37-20-18-36-16-14-34-12-10-29-28(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQTXZPTZPOEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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